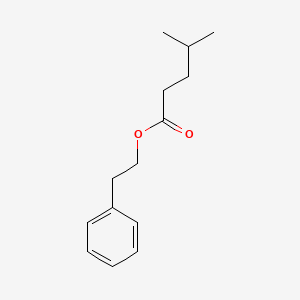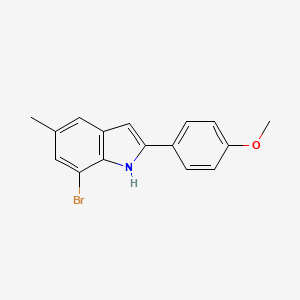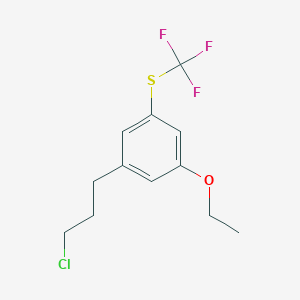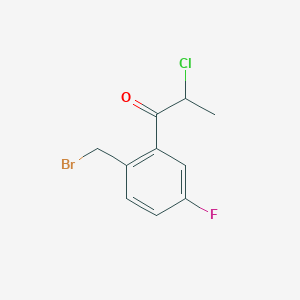
1-(2-(Bromomethyl)-5-fluorophenyl)-2-chloropropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(Bromomethyl)-5-fluorophenyl)-2-chloropropan-1-one is an organic compound that features a bromomethyl group, a fluorophenyl group, and a chloropropanone group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Bromomethyl)-5-fluorophenyl)-2-chloropropan-1-one typically involves multi-step organic synthesis. One common method includes the bromination of a fluorophenyl precursor followed by chlorination and subsequent reaction with a propanone derivative. The reaction conditions often involve the use of bromine or brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring the safety and efficiency of the process.
化学反応の分析
Types of Reactions
1-(2-(Bromomethyl)-5-fluorophenyl)-2-chloropropan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids and reduction to form alcohols.
Addition Reactions: The chloropropanone group can participate in addition reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as hydroxide ions, amines, and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can produce a carboxylic acid derivative.
科学的研究の応用
1-(2-(Bromomethyl)-5-fluorophenyl)-2-chloropropan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2-(Bromomethyl)-5-fluorophenyl)-2-chloropropan-1-one involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity for certain targets .
類似化合物との比較
Similar Compounds
1-(2-Bromomethyl)-5-fluorobenzene: Similar structure but lacks the chloropropanone group.
2-Bromo-1-(5-fluorophenyl)ethanone: Similar but with a different carbon chain length.
1-(2-Bromomethyl)-4-fluorophenyl)-2-chloropropan-1-one: Positional isomer with the fluorine atom in a different position.
特性
分子式 |
C10H9BrClFO |
|---|---|
分子量 |
279.53 g/mol |
IUPAC名 |
1-[2-(bromomethyl)-5-fluorophenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C10H9BrClFO/c1-6(12)10(14)9-4-8(13)3-2-7(9)5-11/h2-4,6H,5H2,1H3 |
InChIキー |
PNOZJRSRZUIQPG-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)C1=C(C=CC(=C1)F)CBr)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


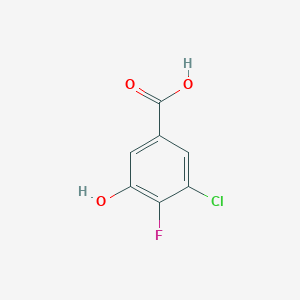
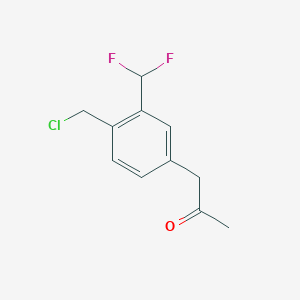
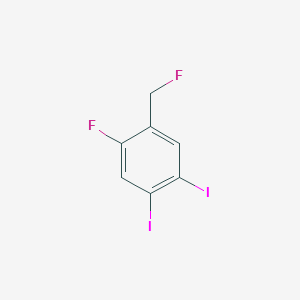
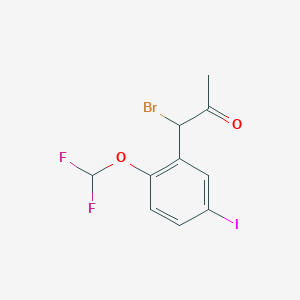
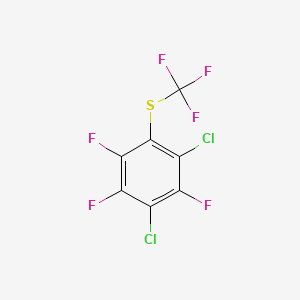
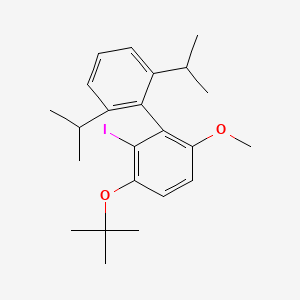
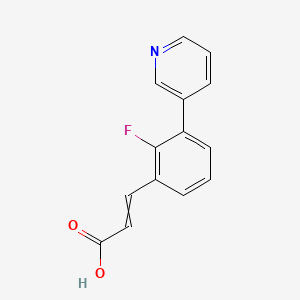
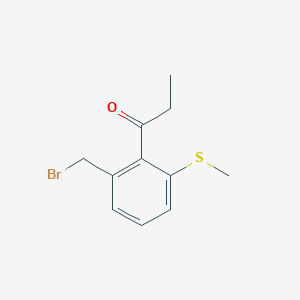
![4-[1-(4-Hydroxy-3-methoxyphenyl)ethyl]-2,6-dimethoxyphenol](/img/structure/B14063311.png)
